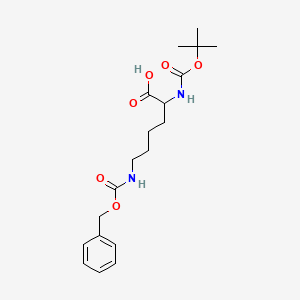

Boc-D-Lys(Z)-OH

説明

Boc-D-Lys(Z)-OH is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and other biochemical applications due to its protective groups, which prevent unwanted reactions during synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Lys(Z)-OH typically involves the protection of the amino groups of lysine. The process begins with the reaction of lysine with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the protected lysine derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

化学反応の分析

Types of Reactions

Boc-D-Lys(Z)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Cbz groups under acidic or hydrogenation conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HATU.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.

Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

The major products formed from these reactions include deprotected lysine derivatives and peptides with specific sequences, depending on the intended application.

科学的研究の応用

Peptide Synthesis

Boc-D-Lys(Z)-OH is primarily employed in the synthesis of peptides, especially those with specific pharmacological activities. The protection of the amino group with a Boc (tert-butyloxycarbonyl) group allows for selective reactions without interfering with the side-chain functionalities.

Case Study: Opioid Research

A notable application of this compound is in the development of opioid peptides. Research has demonstrated that substituting certain residues in opioid pharmacophores with this compound can significantly enhance their potency and selectivity. For instance, the incorporation of this compound into the Dmt-Tic pharmacophore resulted in a marked increase in δ-opioid antagonist activity, demonstrating its potential as a therapeutic agent in pain management and addiction treatment .

Drug Development

The compound's ability to modify peptide structures makes it valuable in drug design. Its integration into peptide sequences can influence biological activity, stability, and pharmacokinetics.

Case Study: Nucleobase Conjugates

In another study, this compound was used to synthesize nucleobase–guanidiniocarbonyl-pyrrole conjugates. This involved coupling this compound with glycine to form dipeptides that were subsequently modified to create hybrid compounds with potential applications in targeted drug delivery systems . The resulting conjugates exhibited promising biological activities, highlighting the importance of this compound in novel therapeutic developments.

Structural Studies

This compound also plays a role in structural biology, particularly in studies involving protein folding and conformational analysis.

Case Study: Pseudopeptide Series

Recent research has focused on a series of 2:1-[α/aza]-pseudopeptides incorporating this compound. These studies utilized advanced spectroscopic techniques to analyze the conformational properties of these compounds, revealing insights into their stability and interaction dynamics . The findings suggest that variations in the dihedral angles and intramolecular hydrogen bonding significantly influence the structural integrity and biological function of these pseudopeptides.

Summary Table of Applications

作用機序

The protective groups on Boc-D-Lys(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc and Cbz groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. This compound does not have a direct biological target but facilitates the synthesis of biologically active peptides and proteins.

類似化合物との比較

Similar Compounds

L-Lysine, N2-((1,1-dimethylethoxy)carbonyl)-: Similar in structure but lacks the Cbz group.

L-Lysine, N6-((phenylmethoxy)carbonyl)-: Similar in structure but lacks the Boc group.

Uniqueness

Boc-D-Lys(Z)-OH is unique due to the presence of both Boc and Cbz protective groups, providing dual protection for the amino groups. This dual protection allows for more precise and controlled peptide synthesis, making it a valuable tool in biochemical research and drug development.

生物活性

Boc-D-Lys(Z)-OH, a derivative of lysine, is widely utilized in peptide synthesis and has garnered attention for its biological activity, particularly in the development of antimicrobial peptides (AMPs) and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various fields, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of protective groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group. These modifications are crucial for preventing premature reactions during peptide synthesis, allowing for selective reactions that yield complex peptides.

The primary biological activity of this compound is its role in synthesizing AMPs. These peptides exhibit significant antimicrobial properties by disrupting bacterial cell membranes, particularly against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's mechanism can be summarized as follows:

- Target : Synthesis of AMPs.

- Mode of Action : Disruption of bacterial cell membranes.

- Biochemical Pathways : Involvement in peptide bond formation and enzyme interactions.

This compound participates in various biochemical reactions:

- Enzyme Interactions : It interacts with proteases and transferases, facilitating peptide bond formation.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism . It can modulate enzyme activity, affecting kinases and phosphatases critical for cellular functions.

Case Studies

-

Antimicrobial Peptides Synthesis :

- A study demonstrated that AMPs synthesized using this compound exhibited low minimum inhibitory concentrations (MICs) against several bacterial strains, indicating potent antimicrobial activity .

- Cytotoxicity in Cancer Cells :

- Peptide-Based Drug Development :

Table 1: Antimicrobial Activity of AMPs Synthesized with this compound

| Peptide Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| AMP 1 | 0.5 | 1.0 |

| AMP 2 | 0.25 | 0.5 |

| AMP 3 | 1.0 | 2.0 |

Table 2: Cytotoxicity Profile of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 5 |

| HeLa (Cervical Cancer) | 15 | 3 |

| Normal Fibroblasts | >50 | N/A |

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-45-9, 55878-47-2 | |

| Record name | L-Lysine, N2-((1,1-dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boc-Lys(Z)-OH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。